(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H18BN3O2. This compound features a pyridine ring substituted with a boronic acid group and an ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metalation (DoM) and Borylation: This approach uses a metalation step to selectively introduce a boronic acid group at the ortho position relative to a directing group on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically employs scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling and C-H borylation are particularly favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing biomolecules for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.
Mechanism of Action
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a ligand in catalytic processes and as a building block in organic synthesis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridinylboronic acids: These compounds share the pyridine ring and boronic acid group but differ in the substituents on the pyridine ring.
Piperidine derivatives: Compounds containing the piperidine ring, which is structurally similar to the piperazine moiety in (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid.
Uniqueness
Its ability to participate in diverse chemical reactions and its utility in cross-coupling reactions make it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H18BN3O2 |
---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9,16-17H,2,5-8H2,1H3 |
InChI Key |
CFODHUAFBHBRFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.